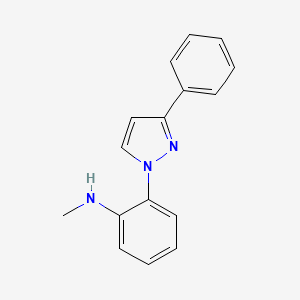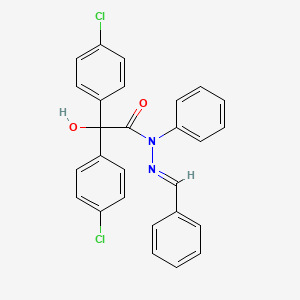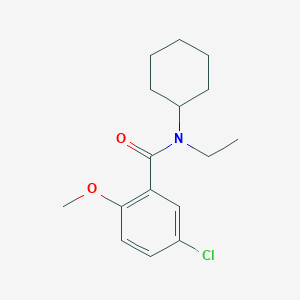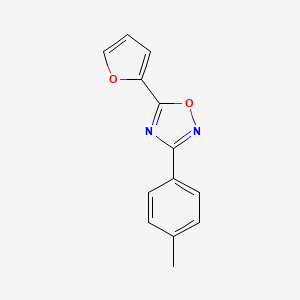![molecular formula C22H20N2O3 B5795194 N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide](/img/structure/B5795194.png)
N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide, commonly known as ENMD-1068, is a small molecule antagonist of the CXCR2 receptor. CXCR2 is a chemokine receptor expressed on the surface of neutrophils, which plays a crucial role in inflammation and immune response. ENMD-1068 has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including cancer, arthritis, and asthma.
作用機序
ENMD-1068 is a selective antagonist of the CXCR2 receptor, which inhibits the binding of CXCR2 ligands, such as CXCL1 and CXCL8, to the receptor. This leads to a reduction in downstream signaling pathways, including the activation of PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects
ENMD-1068 has been shown to have various biochemical and physiological effects in preclinical models. In cancer, ENMD-1068 inhibits tumor growth, angiogenesis, and metastasis by reducing the recruitment of pro-tumor neutrophils and promoting an anti-tumor immune response. In arthritis, ENMD-1068 reduces joint inflammation and pain by inhibiting the recruitment of neutrophils to the inflamed joint. In asthma, ENMD-1068 reduces airway inflammation and hyperresponsiveness by inhibiting the recruitment of neutrophils to the lungs.
実験室実験の利点と制限
ENMD-1068 has several advantages for lab experiments, including its high selectivity for CXCR2, its ability to inhibit downstream signaling pathways, and its potential therapeutic applications in various inflammatory diseases. However, ENMD-1068 also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential off-target effects on other chemokine receptors.
将来の方向性
There are several future directions for research on ENMD-1068. One potential direction is to investigate its potential therapeutic applications in other inflammatory diseases, such as inflammatory bowel disease and psoriasis. Another direction is to develop more potent and selective CXCR2 antagonists with improved pharmacokinetic properties. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor, anti-inflammatory, and anti-asthmatic effects of ENMD-1068.
合成法
ENMD-1068 can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the coupling of 4-ethylphenylamine with 2-hydroxybenzoic acid, followed by the introduction of a carbonyl group and a phenyl group to the amine using appropriate reagents. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
ENMD-1068 has been studied extensively for its potential therapeutic applications in various inflammatory diseases. In cancer, CXCR2 is overexpressed in tumor cells and promotes tumor growth, angiogenesis, and metastasis. ENMD-1068 inhibits CXCR2 signaling, leading to a reduction in tumor growth and metastasis in preclinical models of various cancers, including breast, prostate, and lung cancer.
In arthritis, CXCR2 is involved in the recruitment of neutrophils to the inflamed joint, leading to joint destruction and pain. ENMD-1068 has been shown to reduce joint inflammation and pain in preclinical models of rheumatoid arthritis.
In asthma, CXCR2 is involved in the recruitment of neutrophils to the lungs, leading to airway inflammation and hyperresponsiveness. ENMD-1068 has been shown to reduce airway inflammation and hyperresponsiveness in preclinical models of asthma.
特性
IUPAC Name |
N-(4-ethylphenyl)-2-[(2-hydroxybenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-2-15-11-13-16(14-12-15)23-21(26)17-7-3-5-9-19(17)24-22(27)18-8-4-6-10-20(18)25/h3-14,25H,2H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSIRNVFUMADKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)
![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5795137.png)



![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5795162.png)

![1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5795168.png)



![N'-[4-(dimethylamino)benzylidene]-1-(2,4-dinitrophenyl)piperidine-4-carbohydrazide](/img/structure/B5795183.png)
